5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid
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Overview
Description
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
The study by Barchańska et al. (2019) focuses on the degradation processes of nitisinone and its by-products using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Although the primary compound discussed is nitisinone, the methodologies and analytical approaches used in this study could potentially be applied to understand the degradation and stability of similar compounds like "5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid" under various conditions (Barchańska et al., 2019).
Synthetic Approaches in Green Chemistry
Research by Gu et al. (2009) presents a practical synthesis method for 5,5′-Methylene-bis(benzotriazole) as part of a green chemistry approach. This example showcases the interest in developing environmentally friendly synthesis methods for complex molecules, which could be relevant for synthesizing or modifying compounds like the one (Gu et al., 2009).
Effect of Benzoic Acid Derivatives on Plant Metabolism
The study by Nagutb (1964) investigates the effects of amino derivatives of benzoic acid on the respiration of etiolated barley leaves, illustrating the biological impact such compounds can have on plant systems. This line of research could be pertinent if "this compound" possesses similar properties affecting plant metabolism (Nagutb, 1964).
Parabens in Aquatic Environments
Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, discussing the environmental impact of chemical preservatives. While the compound is not a paraben, understanding the environmental pathways and impacts of related benzoic acid derivatives is crucial for assessing potential ecological effects (Haman et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid It has been shown to be a potent inhibitor of influenza virus replication . This suggests that it may interact with proteins or enzymes that are crucial for the replication of the influenza virus.
Mode of Action
The exact mode of action of This compound Given its inhibitory effect on influenza virus replication , it can be inferred that it likely interferes with the viral replication process, possibly by binding to and inhibiting a key enzyme or protein involved in this process.
Biochemical Pathways
The specific biochemical pathways affected by This compound Considering its inhibitory effect on influenza virus replication , it is likely that it impacts the pathways involved in viral replication and proliferation.
Result of Action
The molecular and cellular effects of This compound It has been shown to be effective against mouse flu in vivo and in vitro, as well as against avian influenza virus in vivo . This suggests that it has a significant antiviral effect at both the cellular and organismal levels.
properties
IUPAC Name |
5-iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O5/c1-8-6-9(2-5-13(8)18(22)23)14(19)17-12-4-3-10(16)7-11(12)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOTWEHZWGUTCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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